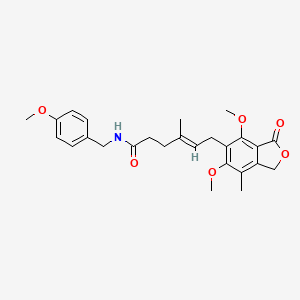![molecular formula C21H22BrN3O2 B15103036 5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15103036.png)
5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a piperazine moiety attached to a benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as the methylating agents.
Amidation: The carboxamide group is formed through an amidation reaction, where the carboxylic acid derivative of benzofuran is reacted with an amine, such as 2-(4-methylpiperazin-1-yl)aniline, in the presence of a coupling agent like N,N’-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. Large-scale production typically requires the use of efficient and scalable reaction conditions, such as continuous flow reactors and automated synthesis platforms. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzofuran ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety. For example, oxidation with hydrogen peroxide (H2O2) or reduction with sodium borohydride (NaBH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Methylation: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2)
Amidation: N,N’-carbonyldiimidazole (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Oxidation: Hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Coupling: Boronic acid derivatives, palladium catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of 5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-2-(4-methylpiperazin-1-yl)pyridine
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Phenoxy acetamide derivatives
Uniqueness
5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, methyl group, and piperazine moiety in the benzofuran core imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C21H22BrN3O2 |
|---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H22BrN3O2/c1-14-16-13-15(22)7-8-19(16)27-20(14)21(26)23-17-5-3-4-6-18(17)25-11-9-24(2)10-12-25/h3-8,13H,9-12H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
ICRJUVCJXSAZNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=CC=CC=C3N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~3~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B15102954.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1H-indazole-3-carboxamide](/img/structure/B15102957.png)
![2-methoxyethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15102962.png)
![N-(3-methylbutyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15102967.png)
![3-(tert-butyl)-N-(6-methoxypyridin-3-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B15102972.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B15102980.png)
![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B15102988.png)
![6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione](/img/structure/B15103000.png)


![Methyl 5-(2-methoxyphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B15103018.png)
![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15103024.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B15103030.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15103042.png)
